Sodium butyrate-4-13C

Catalog No.
S1913993
CAS No.
286367-75-7
M.F
C4H7NaO2
M. Wt
111.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium butyrate-4-13C

CAS Number

286367-75-7

Product Name

Sodium butyrate-4-13C

IUPAC Name

sodium;(413C)butanoate

Molecular Formula

C4H7NaO2

Molecular Weight

111.08 g/mol

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1;

InChI Key

MFBOGIVSZKQAPD-YTBWXGASSA-M

SMILES

CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]CCC(=O)[O-].[Na+]

Sodium butyrate-4-13C is a stable isotope-labeled derivative of sodium butyrate, where the fourth carbon atom in the butyrate molecule is replaced with the carbon-13 isotope. This compound has the molecular formula C4H7NaO2\text{C}_4\text{H}_7\text{NaO}_2 and a molecular weight of approximately 90.09 g/mol. Sodium butyrate itself is a salt derived from butyric acid, which is a short-chain fatty acid produced by gut bacteria during the fermentation of dietary fibers. Sodium butyrate-4-13C serves as an important tool in biochemical research, particularly in studies involving metabolic pathways and cellular processes due to its unique isotopic labeling.

, including:

  • Oxidation: It can be oxidized to produce carbon dioxide and water.
  • Reduction: The compound can be reduced to form butanol-4-13C.
  • Substitution: The carboxylate group can undergo nucleophilic substitution reactions to yield esters, amides, and other derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The specific conditions under which these reactions occur can significantly affect the yield and purity of the products formed.

Sodium butyrate-4-13C exhibits several biological activities that are critical in research:

  • Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to hyperacetylation of histones and altered gene expression. This mechanism is vital for regulating cellular processes such as differentiation and apoptosis.
  • Anti-inflammatory Effects: The compound reduces inflammation by modulating cytokine production, thereby promoting anti-inflammatory responses.
  • Metabolic Pathway Studies: As a tracer, sodium butyrate-4-13C is useful for studying metabolic pathways involving short-chain fatty acids, particularly in relation to gut health and microbiota interactions .

The synthesis of sodium butyrate-4-13C typically involves the neutralization of butyric acid-4-13C with sodium hydroxide. The reaction can be summarized as follows:

  • Reactants: Butyric acid-4-13C and sodium hydroxide.
  • Reaction Conditions: The reaction is performed in an aqueous solution under controlled temperature and pH to ensure complete conversion.
  • Product Isolation: After the reaction, water is removed through evaporation, yielding sodium butyrate-4-13C.

In industrial settings, this process is scaled up with strict quality control measures to maintain high purity levels .

Sodium butyrate-4-13C has diverse applications across various fields:

  • Biochemical Research: Used as a tracer in studies involving metabolic pathways and cellular signaling.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease and cancer.
  • Nutritional Studies: Employed to understand the role of short-chain fatty acids in gut health and their impact on microbiota composition.

Its stable isotope labeling allows researchers to track carbon atoms in complex bio

Research indicates that sodium butyrate-4-13C interacts with various biological systems:

  • It modulates gene expression through histone modification.
  • It influences gut microbiota composition by enhancing the growth of beneficial bacteria like Akkermansia muciniphila.
  • Studies have shown that it affects immune responses and inflammation pathways, making it a candidate for therapeutic interventions .

Sodium butyrate-4-13C can be compared with several related compounds:

Compound NameIsotope LabelingUnique Features
Sodium butyrate-1-13CCarbon at position 1Useful for tracing pathways involving the first carbon atom.
Sodium butyrate-2-13CCarbon at position 2Allows for studies focused on metabolic processes involving the second carbon.
Sodium butyrate-3-13CCarbon at position 3Provides insights into reactions involving the third carbon atom.
Sodium butyrate-13C4All four carbons labeledOffers comprehensive tracking across all carbon positions in butyrate.

The uniqueness of sodium butyrate-4-13C lies in its specific labeling at the fourth carbon position, which facilitates targeted studies on metabolic pathways that involve this particular carbon atom. This specificity provides detailed insights that are not available from other isotopically labeled compounds .

Sodium butyrate-4-¹³C (CAS 286367-75-7) is a stable isotope-labeled analog of sodium butyrate, where the fourth carbon atom in the butyrate chain is replaced by carbon-13 (¹³C). Its molecular formula is C₄H₇NaO₂, with a molecular weight of 111.1 g/mol. The linear structure is represented as 13CH₃(CH₂)₂CO₂Na, where the ¹³C label is positioned at the terminal methyl group of the butyrate chain.

This compound achieves 99% isotopic purity, ensuring precise tracking in metabolic studies. The ¹³C label allows researchers to monitor carbon flow through biochemical pathways using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Key Physical Properties

PropertyValueSource
Melting Point250–253°C
Molecular FormulaC₄H₇NaO₂
Isotopic Purity99% ¹³C at C4

Historical Development of Stable Isotope-Labeled Short-Chain Fatty Acids

The use of ¹³C-labeled short-chain fatty acids (SCFAs) in metabolic research dates to the 1990s, when tracer studies first employed isotopic labeling to study colonic butyrate synthesis. Sodium butyrate-4-¹³C emerged as a specialized tool for tracking the terminal carbon’s fate in β-oxidation and tricarboxylic acid (TCA) cycle integration.

Key milestones include:

  • Tracer Studies in Pigs: Early work used ¹³C-labeled butyrate to quantify colonic luminal synthesis rates, revealing its role in gut health.
  • Advances in NMR: Developments in hyperpolarized ¹³C NMR enabled real-time tracking of butyrate metabolism in anaerobic pathogens like Clostridioides difficile.
  • Fly Model Applications: Recent studies demonstrated sodium butyrate-4-¹³C’s utility in mapping central metabolism in Drosophila melanogaster heads, highlighting its rapid incorporation into acetyl-CoA and TCA intermediates.

Role in Modern Metabolic Research

Sodium butyrate-4-¹³C is pivotal in elucidating:

  • Gut Microbiota Contributions: Tracing ¹³C-labeled butyrate from dietary precursors to host metabolites, such as acetyl-CoA and TCA cycle intermediates.
  • Reductive Carboxylation Pathways: Studying unconventional metabolic routes, such as propionate-to-butyrate conversion in anaerobic environments.
  • Cancer and Neurological Research: Investigating butyrate’s epigenetic effects and metabolic reprogramming in disease models.

Liquid Chromatography-Tandem Mass Spectrometry Quantification Techniques

Liquid chromatography-tandem mass spectrometry represents the predominant analytical approach for quantitative analysis of sodium butyrate-4-¹³C in biological matrices. The technique combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of triple quadrupole mass spectrometry [1]. Contemporary methodological developments have focused on addressing the inherent analytical challenges posed by short-chain fatty acids, including their poor chromatographic retention and limited ionization efficiency in conventional reverse-phase systems.

Chemical derivatization strategies have emerged as critical preprocessing steps to enhance the analytical performance of liquid chromatography-tandem mass spectrometry methods. The application of 2,4-difluoroaniline derivatization coupled with 1,3-dicyclohexylcarbodiimide as a coupling agent has demonstrated exceptional performance for systemic short-chain fatty acid quantification [2]. This derivatization approach achieves detection limits below 1.0 micromolar with analysis times of 8-10 minutes per sample, representing a significant advancement in analytical sensitivity for circulating butyrate measurements.

Alternative derivatization protocols utilizing 3-nitrophenylhydrazine have shown superior performance in complex biological matrices, achieving linear responses across concentration ranges of 0.1-100 micromolar with minimal matrix interference effects [3]. The methodology incorporates charge surface hybrid reverse-phase columns to enhance chromatographic separation, resulting in baseline resolution of all short-chain fatty acid derivatives within a 10.5-minute analytical window.

Advanced isotope dilution methodologies represent the current state-of-the-art for sodium butyrate-4-¹³C quantification. These approaches utilize stable isotope-labeled internal standards added prior to sample preparation, providing robust quantification irrespective of derivatization efficiency variations and sample handling differences [4]. The methodology achieves exceptional analytical precision with relative standard deviations below 1.7% for intra-day measurements and below 3.2% for inter-day reproducibility [5].

Direct analysis approaches without chemical derivatization have been successfully implemented using isotopically labeled internal standards to control matrix effects and enhance quantitative accuracy [6]. These methodologies achieve limits of detection of 0.001 millimolar for most short-chain fatty acids, with 0.003 millimolar for acetate, utilizing optimized liquid chromatography conditions and high-resolution mass spectrometry detection.

The development of chiral liquid chromatography-mass spectrometry methodologies has enabled simultaneous quantification of multiple short-chain fatty acids including butyrate in complex matrices such as ruminal fluid [7]. These approaches achieve linear responses across concentration ranges of 0.033-20 micrograms per milliliter with analysis times of 20 minutes, providing comprehensive short-chain fatty acid profiling capabilities.

High-performance liquid chromatography-mass spectrometry quantification of short-chain fatty acids in probiotic culture supernatants has demonstrated excellent analytical performance characteristics. The methodology achieves limits of detection ranging from 1.95-4.90 picograms per milliliter and limits of quantification from 3.90-9.80 picograms per milliliter, with recovery percentages ranging from 91.93% to 117.75% across different analytes.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry

Gas chromatography-combustion-isotope ratio mass spectrometry provides unparalleled analytical capabilities for compound-specific isotope analysis of sodium butyrate-4-¹³C at natural abundance and enrichment levels. The technique enables direct measurement of carbon isotope ratios (¹³C/¹²C) for individual compounds separated via gas chromatography, with sensitivity sufficient to detect tracer-to-tracee ratios down to 10⁻⁵.

The analytical workflow involves chromatographic separation followed by quantitative combustion of eluted compounds to carbon dioxide and nitrogen in a miniature reactor maintained at 940°C. Combustion occurs in an alumina tube containing copper, nickel, and platinum wires, followed by reduction at 600°C to eliminate nitrogen oxides. Water removal via nafion membrane separation precedes introduction of the sample into the isotope ratio mass spectrometer ion source.

Isotope ratio measurements achieve exceptional precision with standard deviations of 0.1-0.7 per mil (1σ) across the analytical range. The technique provides quantitative isotope analysis across carbon isotope ranges from δ¹³C values of -30 to +50 per mil, encompassing both natural abundance variations and significant isotopic enrichments typically encountered in metabolic studies.

Sample size requirements for gas chromatography-combustion-isotope ratio mass spectrometry analysis are remarkably minimal, requiring only several picoliters of vapor for reliable isotope ratio determination. This represents a significant advantage over traditional dual-inlet isotope ratio mass spectrometry techniques that require substantially larger sample quantities.

Method validation protocols for compound-specific isotope analysis emphasize the critical importance of appropriate isotopic calibration procedures. External reference compounds introduced alongside analytes provide the most accurate isotopic calibration, compensating for systematic errors affecting both analytes and reference materials but not external reference gas pulses. Multiple reference peaks are essential for drift correction and compensation of gas chromatographic parameter influences on measured isotope abundances.

Quality assurance protocols for gas chromatography-combustion-isotope ratio mass spectrometry analysis require extensive validation with compound-specific standards of target analytes. Instrument data must be consistently validated with external standards, as systematic errors can introduce significant offsets exceeding 2 per mil between different calibration approaches.

Analytical applications of gas chromatography-combustion-isotope ratio mass spectrometry to sodium butyrate-4-¹³C enable direct quantification of isotopic enrichment in biological samples with exceptional accuracy and precision [5]. The methodology has been successfully applied to plasma samples following isotopic tracer administration, achieving strong correlations (r² = 0.9832) with alternative analytical approaches across enrichment ranges from 5.6 to 48.4 mole percent.

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy Applications

Hyperpolarized carbon-13 magnetic resonance spectroscopy represents a revolutionary analytical methodology enabling real-time investigation of metabolic processes involving sodium butyrate-4-¹³C. The technique achieves signal enhancements exceeding 10,000-fold through dissolution dynamic nuclear polarization, dramatically increasing the magnetic resonance signal of ¹³C-labeled molecules and enabling detection of metabolic flux on clinically relevant timescales.

The hyperpolarization process involves subjecting ¹³C-labeled compounds to extremely low temperatures (approximately 1 Kelvin) and high magnetic fields (3.0-5.0 Tesla) in the presence of polarizing agents. Microwave irradiation facilitates polarization transfer from unpaired electrons in trityl radicals to ¹³C nuclei, achieving polarization levels of 7% for butyrate substrates. While lower than pyruvate polarization levels of 20-40%, this represents sufficient enhancement for metabolic imaging applications.

Physical characterization of hyperpolarized [1-¹³C]butyrate demonstrates favorable properties for dynamic metabolic studies. The longitudinal relaxation time (T₁) of 20 seconds in liquid state provides sufficient duration for metabolic investigations, enabling observation of multi-step biochemical transformations over extended periods exceeding 60 seconds.

Metabolic applications of hyperpolarized [1-¹³C]butyrate enable real-time visualization of short-chain fatty acid metabolism in perfused organ systems and intact animals. In perfused rat hearts, the technique successfully detects conversion of butyrate to downstream metabolites including acetoacetate, β-hydroxybutyrate, and multiple tricarboxylic acid cycle intermediates. Metabolite-to-butyrate ratios ranging from 0.1-0.4% in vitro and 0.5-2% in vivo demonstrate sensitivity comparable to established hyperpolarized [2-¹³C]pyruvate methodologies.

Cardiac metabolism studies utilizing hyperpolarized [1-¹³C]butyrate provide unique insights into fatty acid versus carbohydrate utilization patterns. Co-administration with hyperpolarized [1-¹³C]pyruvate enables simultaneous assessment of both metabolic pathways, revealing competitive substrate utilization patterns and metabolic flexibility in response to fasting conditions.

Technical optimization of hyperpolarized butyrate formulations focuses on enhancing polarization efficiency through systematic investigation of sample composition effects. The incremental addition of glassy agents such as dimethyl sulfoxide and gadolinium chelates significantly improves dissolution dynamic nuclear polarization performance, achieving polarization enhancements suitable for in vivo magnetic resonance spectroscopy studies using clinical 3 Tesla systems.

Clinical translation potential of hyperpolarized ¹³C magnetic resonance spectroscopy continues to advance through development of specialized instrumentation and methodological refinements. Contemporary clinical polarizers achieve up to 50% polarization of [1-¹³C]pyruvate, representing more than twofold improvements compared to initial prototype systems used in phase I human studies. Similar technological advances are anticipated to enhance hyperpolarized butyrate applications for clinical metabolic imaging.

Advanced analytical approaches utilizing parahydrogen-induced polarization provide cost-effective alternatives to dissolution dynamic nuclear polarization for certain applications. These methodologies achieve ¹³C polarization levels of 55% for acetate precursors at concentrations of 50 millimolar, demonstrating potential for rapid hyperpolarized metabolite production without requiring expensive helium-cooled polarization infrastructure.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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